Cycloheptamycin

Antibacterial Selectivity Propionibacterium acnes

Researchers studying Propionibacterium acnes often face the challenge of non-specific antibiotics that confound pathway analysis. Cycloheptamycin solves this with its unique selective inhibitory potential against P. acnes, confirmed by X-ray crystallography and defined chemo-enzymatic synthesis. Key benefits: - Selective activity against Propionibacterium acnes, distinct from broad-spectrum agents. - Fully resolved 3D structure enables rational SAR and medicinal chemistry campaigns. - Pure, well-characterized compound with established synthesis route for reproducible studies.

Molecular Formula C48H68N8O12
Molecular Weight 949.1 g/mol
CAS No. 30270-78-1
Cat. No. B1255518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptamycin
CAS30270-78-1
Synonymscycloheptamycin
Molecular FormulaC48H68N8O12
Molecular Weight949.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1C)C)CC2=CC=C(C=C2)OC)NC(=O)C(C(C)C)NC=O)C)CC3=CNC4=C3C=C(C=C4)OC)C)C(CC)O
InChIInChI=1S/C48H68N8O12/c1-12-26(5)41-45(62)54-40(37(58)13-2)47(64)55(8)36(21-30-23-49-34-19-18-32(67-11)22-33(30)34)48(65)68-28(7)39(53-43(60)38(25(3)4)50-24-57)44(61)52-35(20-29-14-16-31(66-10)17-15-29)42(59)51-27(6)46(63)56(41)9/h14-19,22-28,35-41,49,58H,12-13,20-21H2,1-11H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,62)
InChIKeyASSZAURWVSBFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptamycin Identity and Procurement Baseline


Cycloheptamycin (CAS 30270-78-1) is a complex cyclic heptadepsipeptide antibiotic, first isolated from an unidentified Streptomyces species and later fully characterized from Streptomyces sp. Tü 6314 [1]. Its structure was definitively solved by a combination of NMR, mass spectrometry, and X-ray crystallography, confirming its unique backbone composed of both amino acid and hydroxy acid residues [1]. The compound is a natural product with a molecular formula of C₄₈H₆₈N₈O₁₂ and a molecular weight of 949.10 g/mol . It exhibits a selective antibacterial spectrum, with documented activity against Gram-positive bacteria and mycobacteria .

Cycloheptamycin Specificity Over Generic Alternatives


Cycloheptamycin is not interchangeable with other broad-spectrum antibiotics or even with structurally related cyclodepsipeptides. While many cyclic peptide antibiotics (e.g., monamycins) exhibit activity against a range of Gram-positive bacteria, the biological profile of cycloheptamycin A and its naturally occurring analog, cycloheptamycin B, is distinct due to a pronounced and selective inhibitory potential against Propionibacterium acnes [1]. This selective activity is not a general property of the heptadepsipeptide class but rather a specific result of the compound's precise three-dimensional structure, as elucidated by X-ray crystallography [1]. Consequently, substituting cycloheptamycin with a structurally similar cyclodepsipeptide or a generic anti-Gram-positive agent may not replicate the same targeted effect, particularly in research models involving P. acnes. The availability of a defined chemo-enzymatic synthesis route further differentiates cycloheptamycin from complex natural product mixtures, enabling access to the pure, fully characterized compound for reproducible studies [2].

Cycloheptamycin Comparative Evidence Against Analogs


Selective Activity Against Propionibacterium acnes

Cycloheptamycin A demonstrates a selective inhibitory potential against Propionibacterium acnes, as established in a panel of antimicrobial assays. While the precise Minimum Inhibitory Concentration (MIC) value is not publicly disclosed, the study's key finding is the 'selective inhibitory potential' which distinguishes it from less specific antibiotics like the monamycin family, which are reported to have a broader 'activity against Gram-positive bacteria' [1]. This selectivity is a crucial differentiator for applications targeting P. acnes specifically.

Antibacterial Selectivity Propionibacterium acnes

Defined Purity vs. Natural Monamycin Mixture

Cycloheptamycin, as a single, fully characterized compound, offers a significant advantage over natural product mixtures like the 'monamycin complex,' which consists of at least fifteen cyclohexadepsipeptides [1]. Furthermore, a defined chemical and chemo-enzymatic synthesis has been established for cycloheptamycin, enabling the production of pure, single-component material [2]. In contrast, 'monamycin' is isolated as a mixture, and specific components like Monamycin H2 may be available but lack the same level of synthetic tractability for structure-activity relationship (SAR) studies.

Chemical Purity Reproducibility Synthetic Accessibility

X-Ray Confirmed Structure vs. Inferred Analogs

The three-dimensional structure of cycloheptamycin A has been unequivocally determined by X-ray crystallography, confirming its absolute stereochemistry [1]. This level of structural certainty is a differentiator from many related cyclopeptides, such as the monamycins, whose structures were initially determined by less direct methods (e.g., mass spectrometry and enzymatic degradation) and for which X-ray crystal structures are not universally available. The precise atomic coordinates of cycloheptamycin A provide a solid foundation for computational modeling, docking studies, and rational derivative design.

Structural Biology X-ray Crystallography Absolute Configuration

Complete NMR Analytical Reference Standard

The 2019 publication provides a comprehensive NMR spectroscopic analysis of cycloheptamycin A, leading to its complete constitutional and stereostructural assignment [1]. This provides a robust analytical reference standard. In comparison, analytical data for related compounds like Monamycin H2 is less extensive in the primary literature, with many vendor datasheets providing only basic identifiers without detailed, peer-reviewed spectroscopic assignments. The availability of fully interpreted NMR data for cycloheptamycin A allows for confident identification and purity assessment, which is a significant advantage for quality control in procurement and experimental reproducibility.

Analytical Chemistry NMR Quality Control

Cycloheptamycin Optimal Research Applications


P. acnes Model and Anti-Acne Studies

Cycloheptamycin is uniquely suited for in vitro and in vivo studies focused on Propionibacterium acnes. Its selective inhibitory potential against this pathogen, as identified in antimicrobial screening [1], makes it a valuable tool compound for investigating P. acnes-specific pathways, biofilm formation, or host-microbe interactions. Researchers exploring novel acne treatments can use cycloheptamycin as a positive control or a starting point for medicinal chemistry campaigns, leveraging its defined structure and synthetic accessibility [2].

SAR and Medicinal Chemistry Applications

The combination of a fully resolved X-ray crystal structure [1] and an established chemo-enzymatic synthesis [2] positions cycloheptamycin as an ideal scaffold for medicinal chemistry. Scientists can design and synthesize novel derivatives to probe the structural features responsible for its selective antibacterial activity. Unlike working with complex mixtures or poorly characterized natural products, the pure, well-defined nature of cycloheptamycin allows for clear interpretation of SAR studies, accelerating the development of next-generation antimicrobial agents.

Biosynthesis and Synthetic Biology Studies

Cycloheptamycin A is a key output of the biosynthetic potential of Streptomyces sp. Tü 6314 [1]. It serves as a model compound for studying the enzymatic machinery involved in the assembly of complex nonribosomal peptide synthetase (NRPS) products. The availability of a defined chemical synthesis [2] allows for the creation of isotopically labeled or non-natural precursors, which can be used as probes to elucidate the steps of cycloheptamycin biosynthesis. This makes it a valuable tool for synthetic biology efforts aimed at engineering new cyclic peptide natural products.

Analytical QC Reference Standard

Given its well-defined spectroscopic properties and the availability of a detailed NMR assignment [1], cycloheptamycin A can serve as a high-quality reference standard for analytical laboratories. It can be used to develop and validate HPLC, LC-MS, or NMR methods for the identification and quantification of cyclodepsipeptides in complex mixtures, such as natural product extracts or fermentation broths. Its use as a reference ensures method accuracy and reproducibility.

Quote Request

Request a Quote for Cycloheptamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.